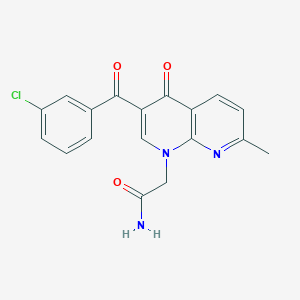

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Description

2-(3-(3-Chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a heterocyclic compound featuring a 1,8-naphthyridinone core substituted with a 3-chlorobenzoyl group at position 3, a methyl group at position 7, and an acetamide moiety at position 1.

Properties

IUPAC Name |

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c1-10-5-6-13-17(25)14(8-22(9-15(20)23)18(13)21-10)16(24)11-3-2-4-12(19)7-11/h2-8H,9H2,1H3,(H2,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKANDKIYMGCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide typically involves multiple steps. One common route starts with the preparation of 3-chlorobenzoyl chloride from 3-chlorobenzoic acid using thionyl chloride. This intermediate is then reacted with 7-methyl-1,8-naphthyridin-4-one in the presence of a base such as pyridine to form the 3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridine intermediate. Finally, this intermediate is acylated with acetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

Medicine: Its structural features suggest it could be explored for antimicrobial or anticancer activity.

Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling or metabolic pathways.

Comparison with Similar Compounds

Structural Analogues with Quinazolinone and Piperazine Moieties

- N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-methylpiperazin-1-yl)acetamide (8c)

- 2-(4-(2-Chlorophenyl)piperazin-1-yl)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)acetamide (8d)

Key Comparisons:

- Core Structure: The target compound features a 1,8-naphthyridinone ring, whereas analogs like 8c and 8d use a quinazolinone core. The naphthyridinone system may exhibit distinct electronic properties due to its fused pyridine rings.

- Substituents: The 3-chlorobenzoyl group in the target compound differs from the chlorophenoxy and piperazine groups in 8c and 8d. The benzoyl group’s planar structure may enhance π-π stacking interactions compared to the flexible piperazine moiety.

- Physicochemical Properties: Melting points for quinazolinone analogs range from 118–206°C, influenced by substituent polarity and hydrogen bonding .

Benzoxazole-Thioacetamide Hybrid ()

Example Compound:

- 2-(Benzo[d]oxazol-2-ylthio)-N-(4–(2-(3-chlorobenzoyl)hydrazine-1-carbonyl)phenyl)-acetamide (13a)

Key Comparisons:

- Structural Features: Compound 13a shares the 3-chlorobenzoyl group but incorporates a benzoxazole-thioether linkage instead of the naphthyridinone core.

- Spectroscopic Data:

Naphthyridine Carboxylic Acid Derivatives (–6)

Example Compounds:

- 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (carboxylic acid derivative)

- N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides (e.g., compound 67 in )

Key Comparisons:

- Functional Groups: The target compound’s acetamide group contrasts with carboxylic acid or carboxamide substituents in these analogs. The acetamide may improve solubility and bioavailability compared to the ionizable carboxylic acid.

- Synthesis: The naphthyridine carboxylic acid derivative is synthesized in two steps (substitution + hydrolysis), yielding a high-purity product via optimized conditions . In contrast, carboxamide analogs like compound 67 show lower yields (25%), possibly due to steric hindrance from adamantyl groups .

Therapeutic Analogue: Goxalapladib ()

Example Compound:

- Goxalapladib : A 1,8-naphthyridine acetamide with trifluoromethyl and difluorophenyl substituents.

Key Comparisons:

- Structural Similarities: Both compounds share the 1,8-naphthyridinone core and acetamide group.

- Substituent Effects: Goxalapladib’s fluorinated aryl groups enhance metabolic stability and target binding, contributing to its use in atherosclerosis. The target compound’s 3-chlorobenzoyl group may similarly influence pharmacokinetics but likely directs activity toward different biological targets .

Critical Analysis of Structural Influences

- Electron-Withdrawing Groups: The 3-chlorobenzoyl group in the target compound likely enhances electrophilicity and binding to hydrophobic pockets compared to electron-donating groups (e.g., piperazine in 8c).

- Core Rigidity: The 1,8-naphthyridinone core may confer greater planarity and stacking ability than quinazolinone or benzoxazole systems.

- Bioactivity: While goxalapladib targets atherosclerosis, substituents in the target compound (e.g., methyl, chloro) could steer activity toward antimicrobial or anticancer applications, as seen in related naphthyridine derivatives.

Biological Activity

2-(3-(3-Chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core substituted with a chlorobenzoyl group and an acetamide moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Anticancer Properties

Research indicates that compounds similar to 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide exhibit significant anticancer activity. A study demonstrated that naphthyridine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways .

Table 1: Anticancer Activity of Naphthyridine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Naphthyridine A | HeLa | 15 | Apoptosis induction |

| Naphthyridine B | MCF-7 | 20 | Cell cycle arrest |

| 2-(3-(3-Chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide | A549 | TBD | TBD |

Note: TBD = To Be Determined based on further studies.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's structural similarity to known cholinesterase inhibitors suggests it may possess similar properties. Studies have shown that certain naphthyridine derivatives effectively inhibit acetylcholinesterase (AChE), which is essential for neurotransmission regulation .

Table 2: Cholinesterase Inhibition Potency

| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound X | 0.58 | 0.72 |

| Compound Y | 0.45 | 0.65 |

| 2-(3-(3-Chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide | TBD | TBD |

The proposed mechanisms for the biological activity of this compound include:

- Apoptosis Induction : Similar compounds have been shown to activate caspases and promote mitochondrial dysfunction, leading to programmed cell death.

- Cell Cycle Modulation : Inhibition of cyclin-dependent kinases (CDKs) has been observed in related derivatives, suggesting a potential pathway for growth inhibition in cancer cells.

- Cholinesterase Inhibition : The ability to inhibit AChE could lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

Case Studies and Research Findings

Several studies have explored the biological activities of naphthyridine derivatives:

- Study on Anticancer Activity : A recent investigation into a series of naphthyridine compounds revealed that those with chlorobenzoyl substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts .

- Cholinesterase Inhibition Study : Another study focused on the structure-activity relationship (SAR) among naphthyridine derivatives found that specific substitutions significantly increased AChE inhibition potency, highlighting the importance of functional group positioning on biological activity .

Q & A

Q. What are the optimal reaction conditions for synthesizing the naphthyridinone core of this compound?

The naphthyridinone core is synthesized via cyclization reactions involving precursors such as substituted pyridines or quinoline derivatives. Key steps include:

- Temperature Control : Maintain 60–80°C to prevent side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility .

- Catalysts : Employ piperidine or acetic anhydride to facilitate cyclization . Example protocol:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | DMF, 70°C, 6 hr | 65% |

| 2 | Acetic anhydride, RT | 82% |

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- HPLC : Ensure >95% purity with a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 500.2) .

Q. What preliminary assays are recommended to screen its biological activity?

Initial screening should focus on:

- Enzyme Inhibition : Use fluorescence-based assays for kinases or proteases .

- Cellular Viability : Test against cancer lines (e.g., MCF-7, HeLa) via MTT assays .

- Antimicrobial Activity : Employ disk diffusion methods against E. coli or S. aureus .

Advanced Research Questions

Q. How can contradictory data on its mechanism of action be resolved?

Contradictions in reported mechanisms (e.g., kinase inhibition vs. DNA intercalation) require:

- Binding Assays : Surface plasmon resonance (SPR) to quantify target affinity .

- Crystallography : Resolve 3D protein-ligand interactions (e.g., PDB deposition) .

- Gene Knockdown : Use siRNA to confirm pathway specificity .

Q. What strategies improve the compound’s solubility and bioavailability?

Modify physicochemical properties through:

- Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) .

- Nanoparticle Encapsulation : Employ PLGA nanoparticles for sustained release .

Q. How can regioselectivity challenges during functionalization be addressed?

To target specific positions (e.g., C-3 or C-7):

- Directed Metalation : Use n-BuLi and TMEDA to direct deprotonation .

- Protecting Groups : Shield reactive sites with Boc or acetyl groups . Example optimization:

| Position | Reagents | Selectivity |

|---|---|---|

| C-3 | Pd(OAc)₂ | 85% |

| C-7 | CuI | 72% |

Methodological Guidelines

-

Experimental Design for Pharmacokinetics :

- ADME Profiling : Use LC-MS/MS to measure plasma half-life, Cmax, and tissue distribution in rodent models .

- Metabolite Identification : Employ HRMS and isotopic labeling to track biotransformation pathways .

-

Data Contradiction Analysis :

- Meta-Analysis : Compare results across studies using standardized protocols (e.g., IC₅₀ normalization) .

- Dose-Response Curves : Validate activity thresholds with Hill slope calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.